3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride
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Overview
Description
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride is a chemical compound with the molecular formula C5H5ClF3O. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride typically involves the fluorination of propanoyl chloride. One common method is the reaction of propanoyl chloride with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yield.
Industrial production methods may involve continuous flow reactors to maintain precise control over reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. Common reagents include triethylamine and pyridine.
Reduction Reactions: The compound can be reduced to 3-fluoro-2,2-bis(fluoromethyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-fluoro-2,2-bis(fluoromethyl)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is utilized in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to introduce fluorinated groups into target molecules.
Comparison with Similar Compounds
3-Fluoro-2,2-bis(fluoromethyl)propanoyl chloride can be compared with other fluorinated acyl chlorides, such as:
2,2,2-Trifluoroacetyl chloride: Similar in reactivity but with three fluorine atoms on the same carbon.
3,3,3-Trifluoropropanoyl chloride: Contains three fluorine atoms on the terminal carbon.
2-Fluoro-2,2-difluoroacetyl chloride: Has two fluorine atoms on the same carbon and one on the adjacent carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated acyl chlorides.
Properties
CAS No. |
112433-49-5 |
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Molecular Formula |
C5H6ClF3O |
Molecular Weight |
174.55 g/mol |
IUPAC Name |
3-fluoro-2,2-bis(fluoromethyl)propanoyl chloride |
InChI |
InChI=1S/C5H6ClF3O/c6-4(10)5(1-7,2-8)3-9/h1-3H2 |
InChI Key |
MOBFLWAAADABNK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)(CF)C(=O)Cl)F |
Origin of Product |
United States |
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